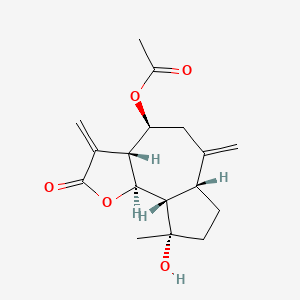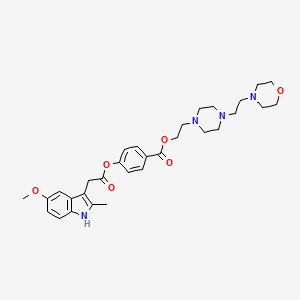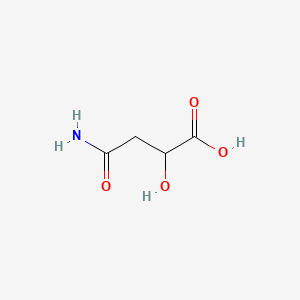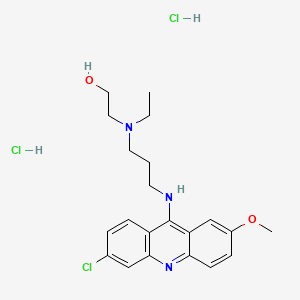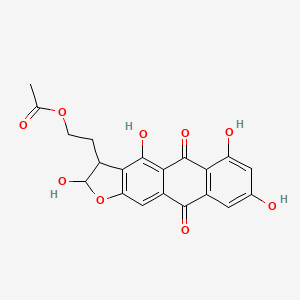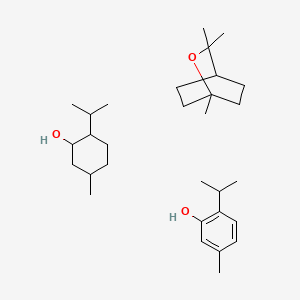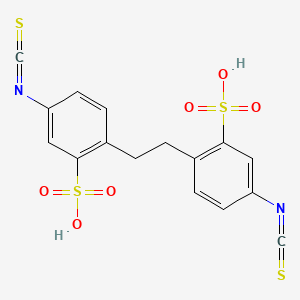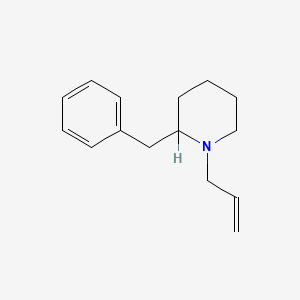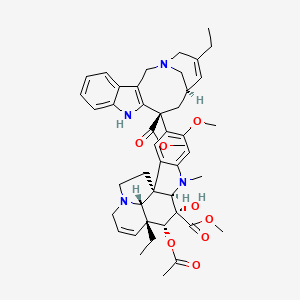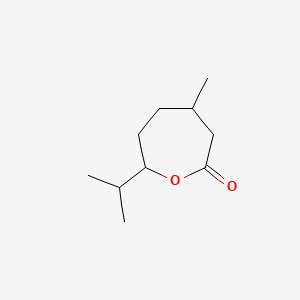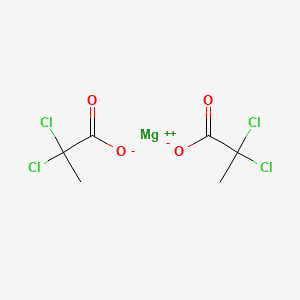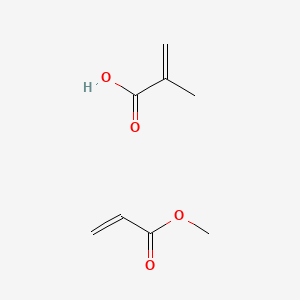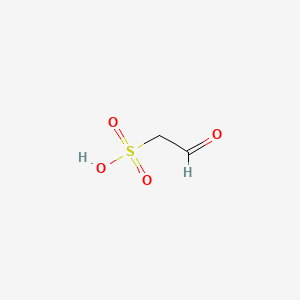
Sulfoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfoacetaldehyde is an organosulfonic acid and an alpha-CH2-containing aldehyde. It is a conjugate acid of a sulfonatoacetaldehyde.
Aplicaciones Científicas De Investigación
Microbial Metabolism of Sulfonates
Sulfoacetaldehyde plays a significant role in microbial metabolism of sulfonates. Gritzer et al. (2003) noted that it is commonly synthesized as a bisulfite adduct, used in studying microbial metabolism of sulfonates, although a method presumed to convert this to free aldehyde was ineffective (Gritzer, Moffitt, Godchaux, & Leadbetter, 2003).
Enzymatic Conversion in Methanogenic Bacteria
White (1988) demonstrated the enzymatic conversion of sulfoacetaldehyde into coenzyme M by cell-free extracts of methanogenic bacteria, a process enhanced by L-cysteine (White, 1988).
Sulfoacetaldehyde Sulfo-lyase in Bacteria
Kondo & Ishimoto (1975) explored sulfoacetaldehyde sulfo-lyase in bacteria, an enzyme that decomposes sulfoacetaldehyde to sulfite and acetate. This enzyme is specific to sulfoacetaldehyde among various sulfonates (Kondo & Ishimoto, 1975).
Fluorescent Probes for Live-Cell Monitoring
Qian et al. (2011) developed selective fluorescent probes using a sulphide-trapping strategy involving sulphide addition to an aldehyde for live-cell monitoring of sulphides, highlighting the significance of aqueous sulphides in biological signaling (Qian et al., 2011).
Bacterial Degradation of Sulfoacetate
Weinitschke et al. (2010) discovered a novel pathway involving Sulfoacetyl-CoA and Sulfoacetaldehyde in the bacterial degradation of sulfoacetate, a common natural product. This study provides insights into the biodegradation processes in bacteria (Weinitschke et al., 2010).
Sulfoacetaldehyde Reductase in Environmental and Commensal Bacteria
Zhou et al. (2019) investigated Sulfoacetaldehyde reductase, a key enzyme in nitrogen assimilation from taurine in certain bacteria, revealing its significance in metabolic functions (Zhou et al., 2019).
Bifurcated Degradative Pathway in Marine Bacteria
Denger et al. (2009) studied the bifurcated degradative pathway of sulfolactate in Roseovarius nubinhibens ISM, involving sulfoacetaldehyde acetyltransferase, highlighting its role in the biodegradation of sulfoquinovose in marine environments (Denger et al., 2009).
Propiedades
Número CAS |
32797-12-9 |
|---|---|
Nombre del producto |
Sulfoacetaldehyde |
Fórmula molecular |
C2H4O4S |
Peso molecular |
124.12 g/mol |
Nombre IUPAC |
2-oxoethanesulfonic acid |
InChI |
InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6) |
Clave InChI |
JTJIXCMSHWPJJE-UHFFFAOYSA-N |
SMILES |
C(C=O)S(=O)(=O)O |
SMILES canónico |
C(C=O)S(=O)(=O)O |
Otros números CAS |
32797-12-9 |
Sinónimos |
sulfoacetaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



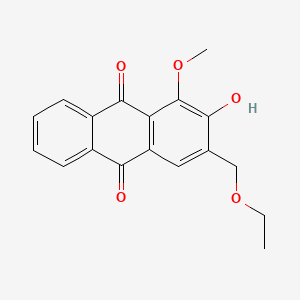
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1196229.png)
